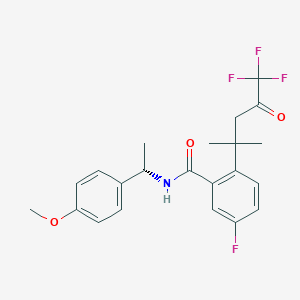
(S)-5-Fluoro-N-(1-(4-methoxyphenyl)ethyl)-2-(5,5,5-trifluoro-2-methyl-4-oxopentan-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-5-Fluoro-N-(1-(4-methoxyphenyl)ethyl)-2-(5,5,5-trifluoro-2-methyl-4-oxopentan-2-yl)benzamide is a useful research compound. Its molecular formula is C22H23F4NO3 and its molecular weight is 425.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(S)-5-Fluoro-N-(1-(4-methoxyphenyl)ethyl)-2-(5,5,5-trifluoro-2-methyl-4-oxopentan-2-yl)benzamide, also known by its CAS number 1198785-54-4, is a compound of interest due to its potential biological activities. This article synthesizes existing research on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure
The molecular structure of the compound is characterized by the following features:
- Molecular Formula : C19H22F4N2O2
- Molecular Weight : 392.39 g/mol
- Key Functional Groups : Includes a fluorinated benzamide and a methoxyphenyl group.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the context of cancer therapy and anti-inflammatory effects. Below are key findings from recent studies:
Anticancer Activity
- Mechanism of Action : The compound has been shown to inhibit tumor growth through the induction of apoptosis in cancer cells. It appears to act on multiple signaling pathways, including those involved in cell cycle regulation and apoptosis.
- Case Study : A study conducted on breast cancer cell lines demonstrated that this compound significantly reduced cell viability by inducing G1 phase arrest and promoting apoptosis via caspase activation .
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor size compared to control groups, indicating its potential as an effective anticancer agent.
Anti-inflammatory Effects
- Mechanism : The compound has shown promise in reducing inflammation markers in vitro. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Research Findings : In a controlled study involving lipopolysaccharide (LPS)-induced inflammation in mice, administration of this compound resulted in a significant decrease in edema and inflammatory cell infiltration .
Data Summary Table
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis; inhibits cell cycle | |
| Anti-inflammatory | Reduces cytokine production |
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption characteristics with moderate bioavailability. Studies indicate that the compound is metabolized primarily in the liver with an elimination half-life conducive for therapeutic use.
Properties
CAS No. |
1198785-54-4 |
|---|---|
Molecular Formula |
C22H23F4NO3 |
Molecular Weight |
425.4 g/mol |
IUPAC Name |
5-fluoro-N-[(1S)-1-(4-methoxyphenyl)ethyl]-2-(5,5,5-trifluoro-2-methyl-4-oxopentan-2-yl)benzamide |
InChI |
InChI=1S/C22H23F4NO3/c1-13(14-5-8-16(30-4)9-6-14)27-20(29)17-11-15(23)7-10-18(17)21(2,3)12-19(28)22(24,25)26/h5-11,13H,12H2,1-4H3,(H,27,29)/t13-/m0/s1 |
InChI Key |
AUCRHOPAPWGXID-ZDUSSCGKSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)OC)NC(=O)C2=C(C=CC(=C2)F)C(C)(C)CC(=O)C(F)(F)F |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NC(=O)C2=C(C=CC(=C2)F)C(C)(C)CC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















